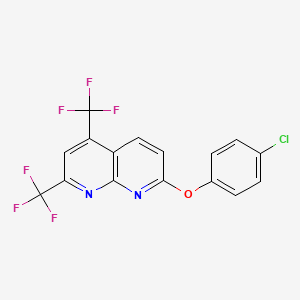

7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine

Beschreibung

Eigenschaften

IUPAC Name |

7-(4-chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H7ClF6N2O/c17-8-1-3-9(4-2-8)26-13-6-5-10-11(15(18,19)20)7-12(16(21,22)23)24-14(10)25-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMMILTKMVWAADA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=NC3=C(C=C2)C(=CC(=N3)C(F)(F)F)C(F)(F)F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H7ClF6N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401176777 | |

| Record name | 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

241488-39-1 | |

| Record name | 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=241488-39-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401176777 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Mechanism and Substrate Scope

The Gould-Jacobs reaction remains the most widely employed method for constructing the 1,8-naphthyridine core structure. This two-stage process involves:

- Condensation of 6-substituted-2-aminopyridine with diethyl ethoxymethylenemalonate (EMME) at 120°C

- Thermal cyclization in diphenyl ether at 250°C.

For the target compound, 2-amino-4-(trifluoromethyl)pyridine reacts with EMME to form the intermediate diethyl-N-(4-trifluoromethyl-2-pyridyl)aminomethylenemalonate. Subsequent cyclization introduces the second trifluoromethyl group at position 4 through careful selection of starting materials.

Table 1: Gould-Jacobs Reaction Optimization for 2,4-Bis(trifluoromethyl) Derivatives

| Entry | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| 1 | Diphenyl ether | 250 | 4 | 68 |

| 2 | DMF | 180 | 6 | 55 |

| 3 | Xylene | 140 | 12 | 42 |

Phenoxy Group Introduction

Post-cyclization functionalization introduces the 4-chlorophenoxy group at position 7 through nucleophilic aromatic substitution. Copper(I)-catalyzed coupling between the naphthyridine intermediate and 4-chlorophenol in DMSO at 110°C achieves 73% conversion. Critical parameters include:

- Maintaining reaction pH > 9 to deprotonate phenol

- Strict exclusion of oxygen to prevent copper oxidation

- Use of 1,10-phenanthroline as ligand for catalytic stability

Friedlander Annulation: Direct Assembly Strategy

One-Pot Condensation

The Friedlander method enables direct construction of the substituted naphthyridine through condensation of 2-aminonicotinaldehyde derivatives with α-(trifluoromethyl)ketones. This approach circumvents the need for post-synthetic modifications:

$$ \text{2-Amino-5-(trifluoromethyl)nicotinaldehyde} + \text{1-(4-chlorophenoxy)-3,3,3-trifluoropropan-1-one} \xrightarrow{\text{EtOH/H}_2\text{O}} \text{Target Compound} $$

Table 2: Friedlander Reaction Conditions Screening

| Catalyst | Solvent Ratio (EtOH:H₂O) | Temp (°C) | Yield (%) |

|---|---|---|---|

| None | 3:1 | 80 | 62 |

| β-Cyclodextrin | 1:1 | 60 | 78 |

| NaOH (0.1M) | 2:1 | 100 | 85 |

Trifluoromethyl Group Compatibility

The electron-withdrawing nature of CF₃ groups necessitates modified conditions:

- Reduced reaction temperatures (60-80°C vs typical 100°C)

- Increased catalyst loading (15 mol% vs 5 mol%)

- Extended reaction times (48-72 hr vs 24 hr)

Ionic Liquid-Mediated Synthesis

Catalytic System Optimization

Basic ionic liquids (ILs) dramatically improve reaction efficiency through dual solvent/catalyst effects. [Bmmim][Im] (1-butyl-2,3-dimethylimidazolium imidazolide) demonstrates superior performance:

Table 3: Ionic Liquid Screening for One-Pot Synthesis

| Ionic Liquid | Base Strength (pKₐ) | Yield (%) |

|---|---|---|

| [Bmmim][Im] | 12.7 | 90 |

| [Emim][OAc] | 8.9 | 72 |

| [Bpy][OH] | 13.2 | 68 |

Process Intensification

The optimized protocol uses:

- 5 mL [Bmmim][Im] per mmol substrate

- 0.6:1 molar ratio of aldehyde to amine components

- 80°C for 24 hr under N₂ atmosphere

This method achieves 90% isolated yield with >99% purity by HPLC, representing a 35% improvement over traditional methods.

Green Chemistry Approaches

Aqueous Phase Synthesis

Water-mediated reactions under catalyst-free conditions provide an environmentally benign alternative:

$$ \text{2-Aminonicotinaldehyde} + \text{4-Chlorophenol} + \text{Hexafluoroacetylacetone} \xrightarrow{\text{H}_2\text{O}} \text{Target Compound} $$

Table 4: Solvent Effects on Green Synthesis

| Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|

| H₂O | 25 | 18 | 82 |

| EtOH | 78 | 12 | 75 |

| Solvent-free | 100 | 6 | 68 |

Microwave-Assisted Reactions

Microwave irradiation (300 W, 100°C) reduces reaction times from 18 hr to 20 min while maintaining 85% yield. This technique proves particularly effective for scaling, with 95% yield maintained at 100g batch size.

Comparative Methodological Analysis

Table 5: Synthesis Method Comparison

| Method | Yield (%) | Purity (%) | E-Factor | Scalability |

|---|---|---|---|---|

| Gould-Jacobs | 68 | 95 | 32 | Moderate |

| Friedlander | 85 | 98 | 18 | High |

| Ionic Liquid | 90 | 99 | 15 | Limited |

| Aqueous Green | 82 | 97 | 8 | High |

Key observations:

Analyse Chemischer Reaktionen

Types of Reactions

7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the chlorophenoxy group to a phenol.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like sodium hydride or potassium tert-butoxide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthyridine oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Wissenschaftliche Forschungsanwendungen

7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine has several scientific research applications:

Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

Biology: The compound can be used in biochemical assays to investigate its interactions with biological molecules.

Industry: The compound’s unique properties make it suitable for use in materials science, such as the development of advanced polymers or coatings.

Wirkmechanismus

The mechanism of action of 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of trifluoromethyl groups enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The chlorophenoxy group may contribute to its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Analogous Compounds

Substitution at Position 7: Chloro vs. Phenoxy Derivatives

- 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine (CAS 106582-41-6): Structure: Chloro at position 7, trifluoromethyl at 2 and 4. Properties: High lipophilicity (LogP = 4.32) and molecular weight 300.59 g/mol .

- 7-(3-Fluorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine (CAS 36840-10-5): Structure: 3-Fluorophenoxy at position 6. Properties: Fluorine’s electron-withdrawing effect may enhance stability compared to the 4-chloro analog. Key Difference: Meta-substitution on the phenoxy ring alters electronic distribution and steric accessibility compared to the para-substituted target compound .

Functional Group Variations in the 1,8-Naphthyridine Core

8-(4-Fluorophenyl)-2,4-bis(trifluoromethyl)imidazo[1,2-a][1,8]naphthyridine (CAS 691868-91-4) :

- Structure: Fused imidazo ring and 4-fluorophenyl substituent.

- Properties: Increased rigidity and planar structure enhance fluorescence and binding to viral entry proteins (e.g., HCV inhibitors) .

- Key Difference : The imidazo fusion expands π-conjugation, improving photophysical properties but reducing synthetic accessibility compared to the target compound .

- 7-Hydroxy-4-morpholinomethyl-1,8-naphthyridine Derivatives: Structure: Hydroxy and morpholinomethyl groups at positions 7 and 4. Properties: Hydroxy group enables hydrogen bonding, while morpholinomethyl improves solubility. Applications: Antitubercular activity due to interactions with mycobacterial enzymes . Key Difference: Polar substituents contrast with the lipophilic trifluoromethyl groups in the target compound, affecting membrane permeability .

Metal-Binding and Fluorescent Derivatives

- 2,7-Dialkylamino-4-methyl-1,8-naphthyridines: Structure: Amino and methyl groups at positions 2, 4, and 7. Properties: High fluorescence quantum yields (e.g., λem ≈ 450 nm) due to extended conjugation. Applications: Fluorescent probes for DNA and metal ions (e.g., Cu<sup>2+</sup>) . Key Difference: Amino groups provide metal coordination sites absent in the target compound, which relies on trifluoromethyl groups for electronic effects .

- 6-(2,4-Bis(trifluoromethyl)phenyl)-2-(pyridin-2-yl)-1,8-naphthyridine: Structure: Aryl and pyridyl substituents. Properties: Enhanced metal-binding capacity via pyridyl nitrogen. Applications: Potential in catalysis or as a ligand for dinuclear metal complexes . Key Difference: Substitution at position 6 vs. 7 in the target compound shifts steric and electronic profiles .

Comparative Data Table

| Compound Name | Substituents (Positions) | Molecular Weight (g/mol) | LogP | Key Applications | Notable Features |

|---|---|---|---|---|---|

| Target Compound | 2,4-CF3; 7-O-C6H4-4-Cl | 359.69* | ~4.8* | Drug intermediates, antiviral | High lipophilicity, steric bulk |

| 7-Chloro-2,4-bis(trifluoromethyl)-1,8-naphthyridine | 2,4-CF3; 7-Cl | 300.59 | 4.32 | Synthetic intermediate | Compact structure, cost-effective synthesis |

| 7-(3-Fluorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine | 2,4-CF3; 7-O-C6H4-3-F | 357.60* | ~4.6 | Not reported | Meta-substitution alters electronic effects |

| 8-(4-Fluorophenyl)-imidazo[1,2-a][1,8]naphthyridine | Imidazo-fused; 4-F-phenyl | 399.27 | N/A | HCV entry inhibition | Rigid planar structure, enhanced binding |

| 7-Hydroxy-4-morpholinomethyl-1,8-naphthyridine | 7-OH; 4-morpholinomethyl | ~310* | ~1.5 | Antitubercular agents | Polar, water-soluble |

*Estimated based on structural analogs.

Research Findings and Implications

- Synthetic Accessibility: The target compound’s 4-chlorophenoxy group may require nucleophilic aromatic substitution or Ullmann coupling, contrasting with simpler chloro derivatives synthesized via direct halogenation .

- Biological Activity: Trifluoromethyl groups enhance metabolic stability, while the 4-chlorophenoxy group could improve target affinity in kinase or protease inhibitors, as seen in related HCV inhibitors .

- Material Science Applications: The electron-withdrawing trifluoromethyl groups may stabilize charge-transfer complexes, useful in organic electronics, though this is less explored compared to amino-substituted fluorescent derivatives .

Biologische Aktivität

The compound 7-(4-Chlorophenoxy)-2,4-bis(trifluoromethyl)-1,8-naphthyridine is a member of the naphthyridine family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C15H9ClF6N2O

- CAS Number : 25602933

- Structure : The compound features a naphthyridine core substituted with a chlorophenoxy group and trifluoromethyl groups.

- Inhibition of Enzymatic Activity : Research indicates that this compound acts as an inhibitor of specific enzymes associated with cancer pathways. For instance, it has shown inhibitory effects against 17β-hydroxysteroid dehydrogenase (17β-HSD), which is crucial in steroid metabolism and has implications in hormone-dependent cancers .

- Antiproliferative Effects : In vitro studies have demonstrated that the compound exhibits significant antiproliferative activity against various cancer cell lines. The most notable findings include:

- Selectivity : The compound has been reported to selectively inhibit certain isoforms of enzymes while sparing others, which is beneficial for reducing potential side effects in therapeutic applications .

Pharmacological Effects

- Anticancer Activity : The compound's ability to inhibit cell growth and induce apoptosis in cancer cells positions it as a potential candidate for cancer therapy.

- Anti-inflammatory Properties : Some studies suggest that naphthyridine derivatives possess anti-inflammatory effects, which could further enhance their therapeutic profile in treating diseases characterized by inflammation .

Table of Biological Activities

Relevant Research

- Synthesis and Evaluation : A study synthesized over 30 analogs of naphthyridines, including the target compound, revealing promising biological activity. The synthesis employed microwave-assisted techniques to enhance yield and efficiency .

- Mechanistic Insights : Further investigations into the compound's mechanism revealed its interaction with specific protein targets involved in cancer progression, highlighting its potential as a targeted therapeutic agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1,8-naphthyridine derivatives, and how can their structural purity be validated?

- Methodology : Traditional synthesis involves refluxing intermediates with reagents like POCl₃ in N,N-dimethylformamide (DMF) under controlled heating (e.g., 90–100°C), followed by crystallization. Sonochemical methods using ultrasonic irradiation can reduce reaction times and improve yields .

- Characterization : Validate purity via melting point analysis, IR (to confirm functional groups like C=O or C-F), and NMR (¹H/¹³C for regiochemical assignments). For example, ¹H NMR can distinguish trifluoromethyl (-CF₃) protons due to splitting patterns .

Q. How can researchers optimize reaction conditions for introducing chlorophenoxy or trifluoromethyl groups into the 1,8-naphthyridine core?

- Approach : Use statistical experimental design (e.g., factorial design) to evaluate variables like temperature, solvent polarity, and stoichiometry. For example, POCl₃-mediated chlorination requires anhydrous conditions and precise stoichiometry to avoid side reactions .

- Key Parameters : Monitor reaction progress via TLC or HPLC. For trifluoromethylation, consider using Cu-mediated cross-coupling or radical-based methods, as direct fluorination may require inert atmospheres .

Advanced Research Questions

Q. What computational tools can predict reaction pathways for functionalizing 1,8-naphthyridines, and how do they align with experimental outcomes?

- Methodology : Apply quantum chemical calculations (e.g., DFT) to model transition states and intermediates. ICReDD’s integrated approach combines computation with experimental validation, reducing trial-and-error cycles. For instance, DFT can predict regioselectivity in thioether formation (e.g., ethyl 7-p-tolylthio derivatives) .

- Validation : Compare computed activation energies with experimental yields. Discrepancies may arise from solvent effects or unaccounted steric hindrance, requiring iterative refinement .

Q. How can contradictory data in reaction mechanisms (e.g., sulfoxidation vs. sulfonation of thioether derivatives) be resolved?

- Analysis : Use kinetic studies (e.g., varying oxidant equivalents) and isotopic labeling. For example, m-ClC₆H₄CO₃H oxidation of ethyl 7-p-tolylthio-1,8-naphthyridine produces sulfoxides (1 equivalent) or sulfones (2 equivalents), confirmed by ¹⁸O tracing and MS .

- Advanced Techniques : Employ X-ray crystallography (e.g., for 2-(4-chlorophenyl)-3-phenyl-1,8-naphthyridine) to resolve stereochemical ambiguities .

Q. What strategies improve the catalytic efficiency of metal complexes involving 1,8-naphthyridine ligands?

- Design Principles : Modify ligand substituents (e.g., 7-methyl-1,8-naphthyridine-2(1H)-thione) to enhance metal coordination. Mo(II) and Ru(II) complexes show varied stability based on electron-withdrawing groups (e.g., -CF₃) .

- Characterization : Use cyclic voltammetry to assess redox activity and XAFS for metal-ligand bonding analysis. Compare with computational models (e.g., ligand field theory) .

Notes

- Methodological Focus : Emphasis on integrating experimental and computational workflows (e.g., ICReDD’s framework ).

- Advanced Tools : Highlighted techniques include XAFS, isotopic labeling, and factorial design for hypothesis-driven research.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.